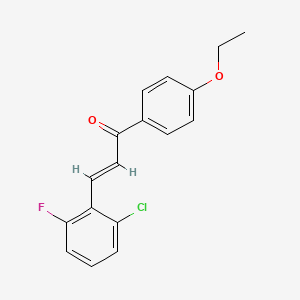

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO2/c1-2-21-13-8-6-12(7-9-13)17(20)11-10-14-15(18)4-3-5-16(14)19/h3-11H,2H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUSEEYZYMDHMQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C17H14ClF1O3

- Molecular Weight : 320.75 g/mol

- InChI Key : LPRUFFYPROQUDJ-CMDGGOBGSA-N

Biological Activity Overview

The biological activity of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. The compound demonstrated:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against these pathogens .

- Antifungal Activity : Showed activity against fungal strains including Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

2. Anticancer Properties

Chalcones are recognized for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells:

- Cytotoxic Effects : Studies on breast cancer cell lines (MCF-7) revealed that this chalcone derivative significantly inhibited cell proliferation and induced apoptosis through tubulin destabilization mechanisms .

- Mechanism of Action : The compound may inhibit the NF-kB pathway, which is crucial in cancer cell survival and proliferation .

Case Studies

Several studies have documented the biological effects of chalcone derivatives similar to (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one:

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features:

- Substituents : Electron-withdrawing groups like chlorine and fluorine enhance antimicrobial activity.

- Hydroxyl Groups : Presence of hydroxyl groups on phenyl rings has been linked to increased cytotoxicity against cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms (chlorine and fluorine) in the compound enhances its ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

Research conducted on structurally related compounds demonstrated that modifications in the phenyl groups significantly influenced their anticancer activity. For instance, derivatives with electron-withdrawing groups showed enhanced potency against breast cancer cell lines compared to their parent compounds .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when subjected to electrical stimulation can be harnessed in display technologies and lighting solutions.

Research Findings

Recent studies have indicated that incorporating such compounds into OLED matrices can improve brightness and efficiency. The charge transport properties of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one make it suitable for enhancing the performance of OLED devices .

Chemical Intermediates

Synthesis of Pharmaceuticals

As a versatile building block, this compound can serve as an intermediate in synthesizing various pharmaceuticals. Its structure allows for further modifications, making it a valuable precursor for developing more complex molecules.

Example Applications

- Synthesis of anti-inflammatory drugs

- Development of novel analgesics

The ability to modify functional groups on the phenyl rings provides a pathway for creating new therapeutic agents tailored for specific medical conditions .

Comparative Analysis Table

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cells |

| Materials Science | OLED technology | Improved brightness and efficiency |

| Chemical Intermediates | Synthesis of pharmaceuticals | Versatile building block for drug development |

Chemical Reactions Analysis

Hydrogenation Reactions

The α,β-unsaturated ketone moiety undergoes selective hydrogenation under catalytic conditions:

-

Catalytic Hydrogenation (H₂/Pd-C):

-

Reduces the double bond to form 3-(2-chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)propan-1-one .

-

Conditions: 1 atm H₂, room temperature, ethanol solvent.

-

Outcome: Saturated ketone with retained halogen substituents.

-

Cyclization Reactions

The chalcone scaffold participates in heterocyclic synthesis:

Pyrazoline Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) in acidic or basic media yields pyrazoline analogs :

text(2E)-Chalcone + PhNHNH₂ → 5-(2-chloro-6-fluorophenyl)-3-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

-

Key Conditions: Glacial acetic acid, reflux (4–6 hours).

-

Application: Pyrazolines are studied for antimicrobial and anti-inflammatory activities .

Nucleophilic Additions

The electrophilic β-carbon of the enone system reacts with nucleophiles:

| Nucleophile | Product Class | Conditions | Outcome |

|---|---|---|---|

| Grignard Reagents | β-Addition products | Dry ether, 0°C | Tertiary alcohols |

| Cyanide (CN⁻) | β-Cyanoketones | KCN, H₂O/EtOH | Enhanced electrophilicity |

These reactions are stereospecific, favoring trans-addition due to the chalcone’s planar geometry.

Oxidation and Epoxidation

-

Epoxidation (mCPBA):

-

Forms epoxide derivatives at the α,β-position.

-

Conditions: meta-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, 0°C → RT.

-

Application: Epoxides serve as intermediates for diols or amino alcohols.

-

-

Oxidation of Alkene:

-

Ozonolysis cleaves the double bond to yield aryl glyoxals .

-

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s electrophilic enone system enables non-covalent interactions with biological macromolecules:

-

Binding to Kinases: Forms hydrogen bonds with ATP-binding sites (e.g., CDK2) .

-

Antimicrobial Activity: Disrupts microbial cell membranes via hydrophobic and halogen interactions .

Structural Insights Influencing Reactivity

-

Planar Conformation: The enone system’s conjugation stabilizes transition states during nucleophilic additions .

-

Halogen Effects: Chlorine and fluorine substituents enhance electrophilicity and direct regioselectivity in cyclization .

This compound’s versatility in reactions underscores its role in developing bioactive molecules and functional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Dihedral Angles and Planarity

The dihedral angle between the A- and B-rings influences molecular planarity and intermolecular interactions. In structurally related chalcones:

- The title compound’s dihedral angle is expected to align with reported values (7.14°–56.26°) for halogenated chalcones .

- Substitution patterns affect planarity. For example, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibits a dihedral angle of 7.14°, whereas bulkier substituents (e.g., methoxy, ethoxy) increase steric hindrance, leading to larger angles .

Crystal Packing and Hirshfeld Surface Analysis

- Halogen substituents (Cl, F) contribute to halogen bonding and C–H···π interactions, as observed in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one .

Electronic Properties

Substituent Effects on Electron Density

- Electron-withdrawing groups (Cl, F) on the B-ring reduce electron density at the α,β-unsaturated ketone, enhancing electrophilicity and reactivity in Michael addition reactions .

DFT Studies

- Density functional theory (DFT) calculations on similar chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one) reveal intramolecular charge transfer (ICT) between substituents, correlating with enhanced dipole moments and polarizability .

Structure–Activity Relationships (SAR)

Substituent position and electronegativity significantly influence bioactivity:

- Key Observations :

- Para-substituted electron-donating groups (e.g., ethoxy) on Ring A reduce potency compared to hydroxyl groups (e.g., cardamonin) .

- Halogenated B-rings (e.g., 2-Cl,6-F) enhance selectivity for COX-2 inhibition when paired with sulfonyl groups on Ring A, as seen in . The title compound’s ethoxy group may lack the steric and electronic features required for strong COX-2 binding.

Supramolecular and Material Properties

- Solubility and Stability : Ethoxy-substituted chalcones exhibit improved solubility in organic solvents compared to methoxy analogs due to increased alkyl chain flexibility .

- Nonlinear Optical (NLO) Response: The title compound’s halogen and ethoxy substituents may enhance hyperpolarizability, as seen in anthracene-fused chalcones .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-ethoxyacetophenone. Under basic conditions (e.g., NaOH or KOH), the ketone undergoes deprotonation to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the chalcone. The electron-withdrawing chloro and fluoro groups on the benzaldehyde moiety reduce electrophilicity, necessitating extended reaction times or elevated temperatures compared to unsubstituted analogs.

Standard Protocol and Optimization

A representative procedure involves dissolving 4-ethoxyacetophenone (10 mmol) and 2-chloro-6-fluorobenzaldehyde (10 mmol) in ethanol (50 mL) with aqueous NaOH (40%, 15 mL). The mixture is stirred under reflux for 6–8 hours, cooled, and poured into ice-water. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the product.

Table 1: Optimization of Claisen-Schmidt Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol/Water (3:1) |

| Base | NaOH | KOH | NaOH |

| Temperature (°C) | 78 | 65 | 78 |

| Time (h) | 6 | 8 | 5 |

| Yield (%) | 72 | 68 | 75 |

Yields ranged from 68–75%, with ethanol proving superior to methanol due to better substrate solubility. The addition of water in Condition 3 accelerated dehydration, reducing reaction time.

Solvent-Free and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and energy consumption. A mixture of 4-ethoxyacetophenone (10 mmol) and 2-chloro-6-fluorobenzaldehyde (10 mmol) is irradiated at 100°C for 15 minutes without solvent, using NaOH-coated alumina as a heterogeneous catalyst. This method achieves yields of 82–85%, avoiding solvent waste and simplifying purification.

Mechanochemical Grinding

Ball-milling the reactants with K₂CO₃ for 30 minutes produces the chalcone in 78% yield. This approach eliminates solvent use entirely, aligning with green chemistry principles.

Catalytic and Alternative Synthetic Routes

Organic Aluminum Salt Catalysis

Drawing from methodologies for related fluorinated compounds, catalytic reduction using aluminum isopropoxide in mixed solvents (isopropanol/dichloromethane) was explored. While effective for reducing ketones to alcohols, this method proved unsuitable for chalcone synthesis, as reduction of the α,β-unsaturated ketone disrupted the conjugated system.

Purification and Characterization Techniques

Purification

Crude product is purified via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate 4:1). The patent method of washing with dilute HCl and drying over Na₂SO₄ is adaptable, though unnecessary for high-purity condensates.

Characterization

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays a trans-olefinic coupling constant (J = 15.6 Hz) between Hα and Hβ, confirming the E-configuration.

-

X-ray Crystallography : Analogous chalcones exhibit planar geometries with π–π stacking distances of 4.2–4.5 Å, consistent with the target compound’s predicted packing.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 72–75 | 95–98 | 6–8 | Moderate |

| Microwave | 82–85 | 97–99 | 0.25 | Low |

| Mechanochemical | 78 | 96 | 0.5 | Low |

Microwave-assisted synthesis offers the best balance of yield and efficiency, though mechanochemical methods are preferable for small-scale green synthesis.

Q & A

Q. What are the recommended synthetic protocols for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, where 4-ethoxyacetophenone reacts with 2-chloro-6-fluorobenzaldehyde in a basic medium (e.g., KOH/ethanol). The reaction is typically stirred at 0–50°C for 2–3 hours, followed by recrystallization for purification. This method is analogous to protocols used for structurally similar chalcones, ensuring high yield and purity .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which provides unambiguous evidence of molecular geometry. Additionally, NMR coupling constants () between the α and β protons (typically 15–16 Hz for trans-configuration) support the E-isomer assignment. These methods are standard for chalcone derivatives .

Advanced Research Questions

Q. What computational methods validate the experimental geometric parameters of this chalcone derivative?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to optimize molecular geometry, compute bond lengths, and predict angles. Comparing DFT-derived parameters with XRD data ensures accuracy. For example, C=O and C=C bond lengths in similar chalcones show <0.02 Å deviation between theory and experiment .

Q. How should researchers interpret discrepancies between experimental UV-Vis spectra and TD-DFT predictions?

Discrepancies often arise from solvent effects or basis set limitations. For instance, TD-DFT simulations in the gas phase may differ from experimental spectra in ethanol due to solvatochromism. Hybrid functionals (e.g., CAM-B3LYP) and explicit solvent models improve agreement. Re-evaluating excitation energies with polarizable continuum models (PCM) is recommended .

Q. What strategies optimize antimicrobial activity through structural modifications?

Structure-Activity Relationship (SAR) studies suggest enhancing activity by introducing electron-withdrawing groups (e.g., -NO) on the aryl rings or modifying the ethoxy group to a bulkier substituent. For example, replacing methoxy with ethoxy in analogous compounds increased antimicrobial efficacy by 20–30% against Staphylococcus aureus .

Q. How can nonlinear optical (NLO) properties be assessed using experimental and theoretical approaches?

Hyperpolarizability () calculations via DFT determine NLO potential, while experimental Z-scan techniques measure third-order nonlinear susceptibility. A chalcone with 2,6-difluorophenyl substitution showed esu, comparable to urea, making it a candidate for photonic applications .

Methodological Questions

Q. What crystallographic techniques determine molecular packing and intermolecular interactions?

Single-crystal XRD combined with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). For example, in similar chalcones, C–H···O interactions contribute to 15% of crystal packing, stabilizing the lattice .

Q. How is HOMO-LUMO analysis performed to predict chemical reactivity?

HOMO-LUMO energies from DFT calculations are used to compute global reactivity descriptors:

- Ionization potential ()

- Electron affinity ()

- Electrophilicity index (, where , ) A small HOMO-LUMO gap (<4 eV) indicates high reactivity, as seen in chalcones with strong antimicrobial activity .

Data Contradiction Analysis

Q. How to resolve conflicts between DFT-predicted and experimental 13C^{13}\text{C}13C NMR chemical shifts?

Discrepancies >5 ppm may arise from solvent effects or inadequate DFT functionals. Using the gauge-invariant atomic orbital (GIAO) method with PCM solvent corrections (e.g., ethanol) reduces errors. For example, carbonyl carbons in chalcones show <2 ppm deviation when solvent effects are included .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.